3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15811405
InChI: InChI=1S/C12H15BFNO3/c1-11(2)12(3,4)18-13(17-11)8-5-9(14)10(7-16)15-6-8/h5-7H,1-4H3
SMILES:
Molecular Formula: C12H15BFNO3
Molecular Weight: 251.06 g/mol

3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde

CAS No.:

Cat. No.: VC15811405

Molecular Formula: C12H15BFNO3

Molecular Weight: 251.06 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde -

Specification

Molecular Formula C12H15BFNO3
Molecular Weight 251.06 g/mol
IUPAC Name 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde
Standard InChI InChI=1S/C12H15BFNO3/c1-11(2)12(3,4)18-13(17-11)8-5-9(14)10(7-16)15-6-8/h5-7H,1-4H3
Standard InChI Key SXFNZQXADRLQJI-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C=O)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyridine ring substituted at the 3-position with a fluorine atom and at the 5-position with a tetramethyl-1,3,2-dioxaborolane group, while the 2-position hosts a carbaldehyde functional group. This arrangement creates a trifunctional molecule capable of participating in diverse chemical transformations. The fluorine atom enhances electrophilicity and metabolic stability, while the boronic ester group enables cross-coupling reactivity .

Physical and Spectral Characteristics

Key physicochemical properties include:

PropertyValueMethod/Source
Melting Point55.0–59.0°CExperimental data
Boiling Point294.5±25.0°C (predicted)Computational modeling
Density1.09±0.1 g/cm³Empirical measurement
pKa2.80±0.22Potentiometric titration
Spectral ConfirmationNMR, HRMSAnalytical techniques

The compound typically appears as a white to off-white crystalline powder, with solubility in polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) . Nuclear magnetic resonance (NMR) spectra confirm the boronic ester’s integration into the pyridine ring, while high-resolution mass spectrometry (HRMS) validates the molecular formula.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves sequential functionalization of the pyridine ring:

  • Fluorination: Introduction of fluorine at the 3-position via halogen exchange or electrophilic fluorination.

  • Boronic Ester Installation: Suzuki-Miyaura coupling or direct borylation using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis.

  • Carbaldehyde Formation: Oxidation of a methyl group at the 2-position using oxidizing agents like manganese dioxide.

A typical reaction sequence employs Pd(PPh₃)₄ as a catalyst, potassium carbonate as a base, and THF as the solvent, achieving yields of 60–75%.

Industrial Scalability

Industrial production utilizes continuous flow reactors to enhance efficiency and safety. Key parameters include:

  • Temperature Control: Maintained at 80–100°C to optimize reaction kinetics.

  • Catalyst Loading: Reduced to 0.5–1 mol% Pd through ligand optimization.

  • Solvent Recovery: THF and DMF are recycled via distillation, minimizing waste.

Reactivity and Mechanistic Insights

Suzuki-Miyaura Coupling

The boronic ester group participates in palladium-catalyzed cross-coupling with aryl halides, forming biaryl linkages essential for pharmaceutical intermediates. The mechanism proceeds through oxidative addition, transmetallation, and reductive elimination steps, with the fluorine atom exerting an electron-withdrawing effect that accelerates transmetallation.

Aldehyde Reactivity

The carbaldehyde group undergoes nucleophilic addition reactions, enabling:

  • Condensation: Formation of imines with amines for Schiff base synthesis.

  • Reduction: Conversion to hydroxymethyl groups using NaBH₄.

  • Oxidation: Rare due to the aldehyde’s inherent instability under oxidative conditions.

Applications in Pharmaceutical Development

Anticancer Agent Synthesis

The compound serves as a key intermediate in kinase inhibitor development. For example, coupling with pyrrolopyrimidine derivatives yields compounds targeting EGFR and VEGFR pathways, showing IC₅₀ values below 10 nM in preclinical models .

Antibacterial Scaffolds

Functionalization of the aldehyde group with hydrazide derivatives produces azomethines with broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Material Science Innovations

Polymer Modification

Incorporating the compound into polyimide backbones enhances thermal stability (decomposition temperatures exceeding 400°C) and mechanical strength (Young’s modulus > 3 GPa) . These polymers are used in aerospace components and high-temperature adhesives.

Liquid Crystal Design

The boronic ester’s planar geometry and the fluorine atom’s dipole moment promote stable mesophases in liquid crystals, enabling applications in optoelectronic displays .

Agricultural Chemical Applications

Herbicide Development

Coupling with chlorophenoxyacetic acid derivatives yields herbicidal agents with 90% weed suppression at 50 g/ha, outperforming commercial benchmarks like 2,4-D .

Insecticide Synergists

The aldehyde group forms hydrazones with natural pyrethrins, enhancing their photostability and insecticidal potency against Aedes aegypti larvae .

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